

Spectroscopic Characterization of 3,4-Diaminofurazan: A Technical Guide

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Compound of Interest

Compound Name: 3,4-Diaminofurazan

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols essential for the characterization of **3,4-diaminofurazan** (DAF), a key precursor in the synthesis of energetic materials. The following sections detail the methodologies and spectral data for Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy, facilitating its unambiguous identification and quality control.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **3,4-diaminofurazan**, enabling straightforward comparison and verification.

Technique	Parameter	Value	Solvent/Method	Reference
¹ H NMR	Chemical Shift (δ)	5.81 ppm (broad singlet, 4H, NH ₂)	DMSO-d ₆	[1]
¹³ C NMR	Chemical Shift (δ)	149.7 ppm	DMSO-d ₆	---
FTIR	Vibrational Bands (cm ⁻¹)	3423, 3318 (N-H stretching), 1647 (C=N stretching), 1591, 1353	KBr Pellet	[2]
Mass Spec.	Base Peak (m/z)	100	Electron Impact (EI)	[1]

Table 1: Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopic Data for **3,4-Diaminofurazan**.

Note: While extensive searches were conducted, specific experimental quantitative data for Raman and UV-Vis spectroscopy of **3,4-diaminofurazan** were not readily available in the reviewed literature. The characterization of DAF in published studies primarily relies on NMR, IR, and mass spectrometry.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on established practices for the analysis of energetic materials and related organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the **3,4-diaminofurazan** molecule.

Instrumentation: A standard NMR spectrometer, such as a Bruker AVANCE 300, is suitable for acquiring both ¹H and ¹³C NMR spectra.[\[3\]](#)

Sample Preparation:

- Dissolve approximately 5-10 mg of **3,4-diaminofurazan** in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- Pulse Program: A standard single-pulse experiment (e.g., ' zg30' on Bruker instruments) is typically used.[4]
- Solvent: DMSO-d₆.
- Reference: Tetramethylsilane (TMS) at 0 ppm.
- Typical Parameters:
 - Number of Scans (NS): 16 or higher for good signal-to-noise.
 - Relaxation Delay (D1): 1-2 seconds.

¹³C NMR Acquisition:

- Pulse Program: A proton-decoupled pulse program (e.g., ' zgpg30' on Bruker instruments) is used to simplify the spectrum.
- Solvent: DMSO-d₆.
- Reference: The solvent peak of DMSO-d₆ at 39.52 ppm.
- Typical Parameters:
 - Number of Scans (NS): 1024 or higher due to the low natural abundance of ¹³C.
 - Relaxation Delay (D1): 2 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the **3,4-diaminofurazan** molecule based on their characteristic vibrational frequencies.

Instrumentation: A standard FTIR spectrometer is used for analysis.

Sample Preparation (KBr Pellet Method):[\[5\]](#)[\[6\]](#)

- Thoroughly grind 1-2 mg of **3,4-diaminofurazan** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[\[6\]](#)
- Place the resulting fine powder into a pellet die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.[\[5\]](#)

FTIR Acquisition:

- Method: Transmission.
- Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded prior to sample analysis.
- Spectral Range: Typically 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are generally sufficient.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **3,4-diaminofurazan**.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Sample Preparation (for ESI-MS):

- Prepare a dilute solution of **3,4-diaminofurazan** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

- The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

ESI-MS Acquisition:[7][8]

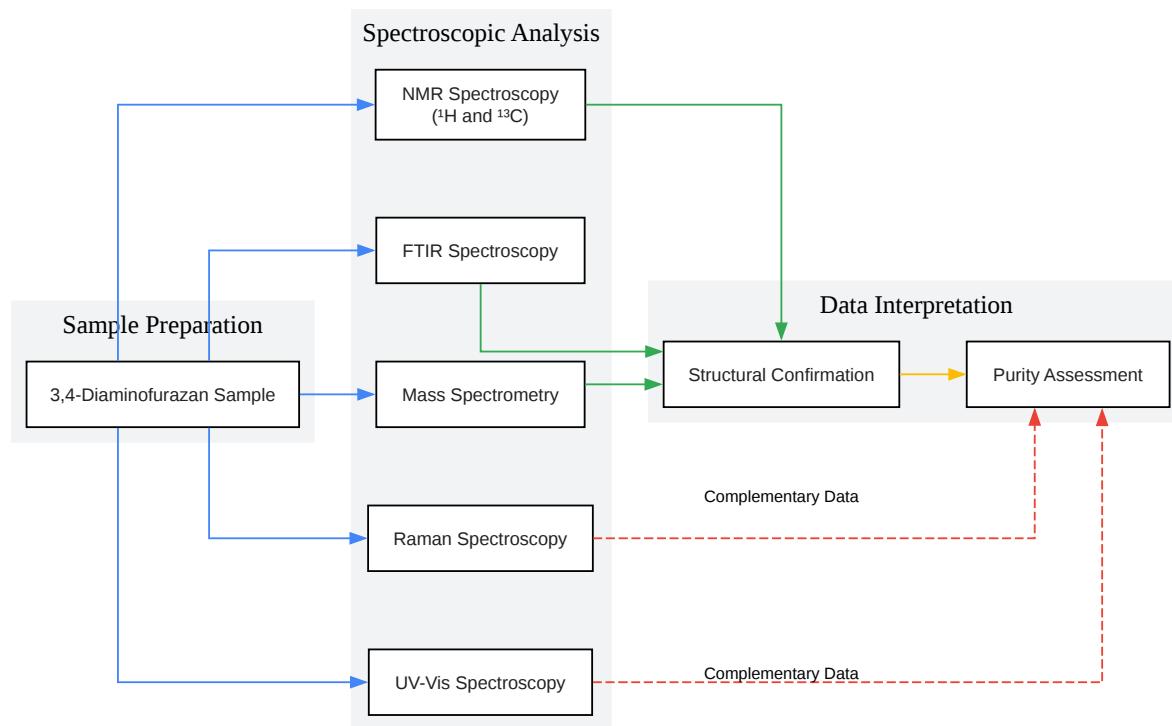
- Ionization Mode: Positive or negative ion mode can be used, depending on the analyte's properties. For **3,4-diaminofurazan**, positive ion mode is expected to be effective due to the presence of amino groups.
- Typical Parameters:
 - Capillary Voltage: 3-5 kV.
 - Nebulizing Gas (e.g., Nitrogen) Flow and Temperature: Optimized for the specific instrument and solvent.
 - Mass Range: Scanned over a range that includes the expected molecular ion (m/z 100.08 for $C_2H_4N_4O$).

EI-MS Acquisition:

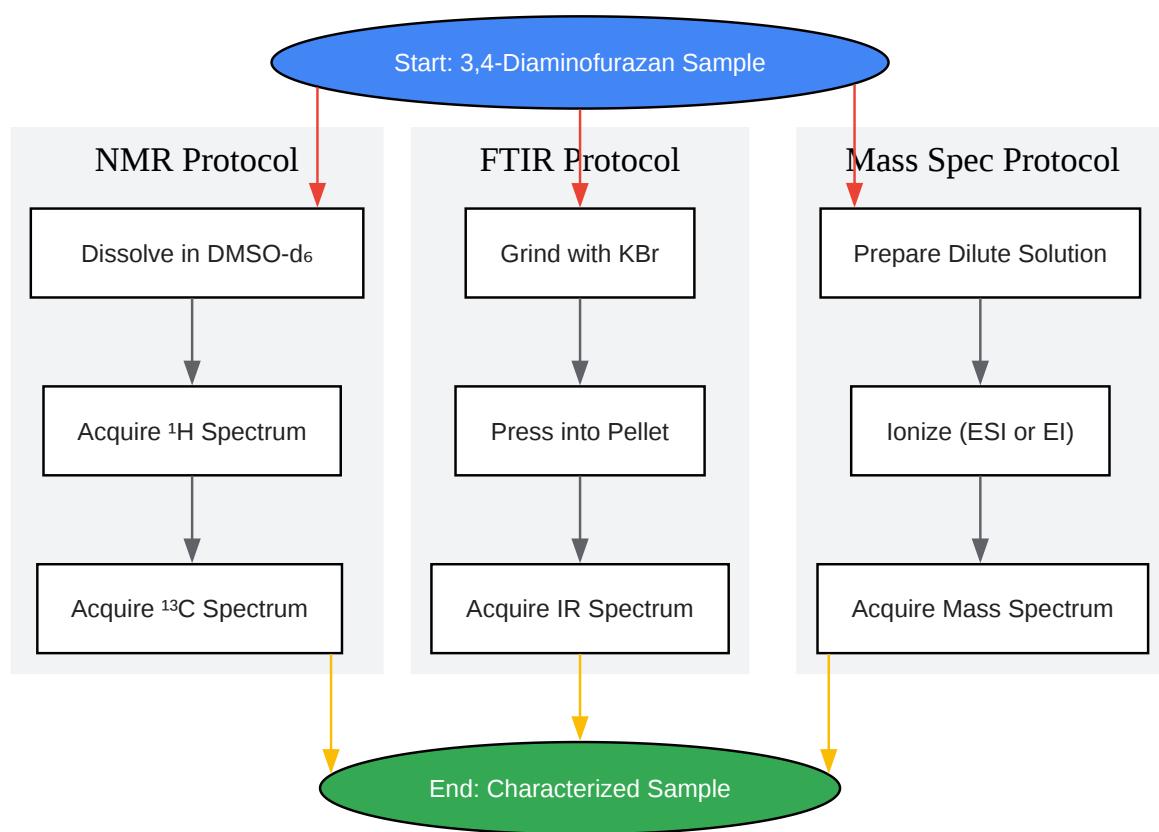
- Method: The sample is introduced into the ion source, often after being heated to induce vaporization.
- Electron Energy: Typically 70 eV.
- Analysis: The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of **3,4-diaminofurazan**.

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Caption: Workflow for the spectroscopic characterization of **3,4-diaminofurazan**.



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Caption: Overview of experimental protocols for spectroscopic analysis.

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